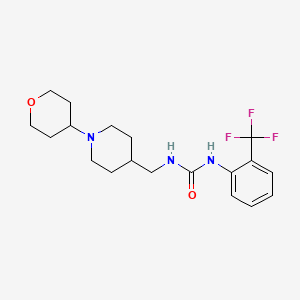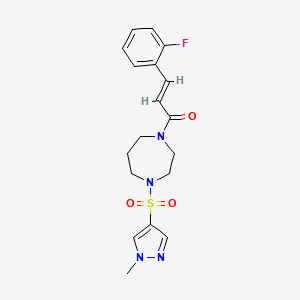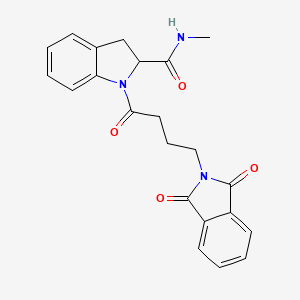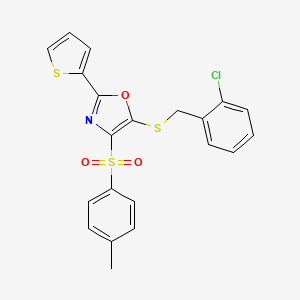
1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H26F3N3O2 and its molecular weight is 385.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydrogel Formation and Rheology Tuning
Hydrogels formed by certain urea derivatives, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrate the ability to tune physical properties like morphology and rheology through anion interactions. This suggests potential applications in creating customized hydrogels for drug delivery systems, tissue engineering, or as responsive materials in various environmental conditions (Lloyd & Steed, 2011).
Anticancer Agent Development
Urea derivatives have been studied for their cytotoxic properties against human adenocarcinoma cells, indicating a potential for developing novel anticancer agents. For example, specific 1-aryl-3-(2-chloroethyl) ureas showed comparable cytotoxicity to known cancer treatments, suggesting their relevance in therapeutic research (Gaudreault et al., 1988).
Soluble Epoxide Hydrolase Inhibition
Some piperidyl ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory and pain processes. This highlights their potential in developing anti-inflammatory and analgesic medications, with improved pharmacokinetic profiles over existing options (Rose et al., 2010).
Anti-inflammatory and Anti-proliferative Activities
N-acyl-N-phenyl ureas of piperidine and its derivatives have shown significant anti-inflammatory activity in preclinical models. Some of these compounds also demonstrated anti-proliferative effects against cancer cell lines, indicating a dual therapeutic potential in addressing inflammation and cancer (Ranise et al., 2001).
特性
IUPAC Name |
1-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3O2/c20-19(21,22)16-3-1-2-4-17(16)24-18(26)23-13-14-5-9-25(10-6-14)15-7-11-27-12-8-15/h1-4,14-15H,5-13H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHQZYSKCVUOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-amino-2-({[6-tert-butyl-3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B2457289.png)

![[1-(2,3-Dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol](/img/structure/B2457291.png)



![2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457302.png)

![2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol](/img/structure/B2457305.png)




![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide](/img/structure/B2457312.png)